molecular formula C14H13NO2 B6363804 5-(2,5-Dimethylphenyl)picolinic acid, 95% CAS No. 1226037-49-5

5-(2,5-Dimethylphenyl)picolinic acid, 95%

Cat. No. B6363804
CAS RN: 1226037-49-5
M. Wt: 227.26 g/mol
InChI Key: SSAPGMWHOVVNTH-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with a carboxylic acid (COOH) substituent at the 2-position . It is a white solid that is soluble in water . The molecular formula is C14H13NO2 .


Molecular Structure Analysis

The 5-(2,5-Dimethylphenyl)picolinic acid molecule contains a total of 31 bond(s). There are 18 non-H bond(s), 13 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), and 1 Pyridine(s) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(2,5-Dimethylphenyl)picolinic acid are not available, picolinic acid and its derivatives have been used in various chemical reactions. For instance, they have been used as substrates in the Mitsunobu reaction and in the Hammick reaction .


Physical And Chemical Properties Analysis

The molecular weight of 5-(2,5-Dimethylphenyl)picolinic acid is 227.26 . It is a white solid that is soluble in water .

Scientific Research Applications

Catalysis and Synthesis

Ionic liquid matrices (ILMs) based on conventional organic matrices like Sinapinic acid and 2,5-DHB, conjugated with various bases, have shown significant enhancements in protein signal detection, spot-to-spot variation reduction, and spot homogeneity in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) analyses. Such matrices do not produce interference during MALDI-MS analysis, making them suitable for intact bacterial studies. The base molecules in these ILMs facilitate proton transfer between the bacterial lysate and the matrices, improving the ionization and detection of biomolecules from intact bacterial cells. These ILMs were characterized using ESI (+)/MS and UV-spectroscopy, highlighting their potential in analytical chemistry and bacterial analysis applications (Abdelhamid, Gopal, & Wu, 2013).

Photophysical and Optoelectronic Properties

A bulky trimethylsilylxylene substituted iridium(III) complex with picolinic acid as an ancillary ligand has been synthesized and characterized for its potential application in yellow-green emitting phosphorescent organic light-emitting diodes (OLEDs). The photophysical and electrochemical studies of this complex revealed a photoluminescence emission at 520 nm (in solution) with a band gap energy of 2.59 eV. The complex exhibited superior device performance, demonstrating the importance of picolinic acid derivatives in developing high-efficiency OLEDs (Hwang et al., 2012).

Environmental and Microbial Applications

Picolinic acid degradation has been explored in microbial strains such as Alcaligenes faecalis JQ135, where a gene cluster responsible for its catabolism was identified. This research offers insights into the microbial mechanisms capable of degrading picolinic acid, a common metabolite of l-tryptophan and some aromatic compounds. Understanding these catabolic pathways is crucial for applications in environmental bioremediation and the microbial detoxification of harmful compounds (Qiu et al., 2019).

Safety and Hazards

Picolinic acid is harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Picolinic acid has been shown to have broad-spectrum antiviral abilities, blocking several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .

Biochemical Analysis

Biochemical Properties

5-(2,5-Dimethylphenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with zinc finger proteins (ZFPs), which are involved in viral replication and packaging as well as normal cell homeostatic functions . By binding to ZFPs, 5-(2,5-Dimethylphenyl)picolinic acid disrupts zinc binding and inhibits the function of these proteins. Additionally, it acts as an anti-infective and immunomodulator through its role in zinc transport .

Cellular Effects

The effects of 5-(2,5-Dimethylphenyl)picolinic acid on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting the entry of enveloped viruses, such as SARS-CoV-2 and influenza A virus, by targeting viral-cellular membrane fusion . It also interferes with cellular endocytosis and compromises viral membrane integrity . These actions result in the inhibition of virus-mediated syncytia formation and dysregulation of cellular endocytosis, thereby exhibiting broad-spectrum antiviral activity .

Molecular Mechanism

At the molecular level, 5-(2,5-Dimethylphenyl)picolinic acid exerts its effects through several mechanisms. It binds to zinc finger proteins, altering their structures and disrupting zinc binding, which inhibits their function . This disruption affects viral replication and packaging, as well as normal cell homeostatic functions. Additionally, 5-(2,5-Dimethylphenyl)picolinic acid inhibits viral entry by compromising viral membrane integrity and interfering with cellular endocytosis . These actions collectively contribute to its broad-spectrum antiviral activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2,5-Dimethylphenyl)picolinic acid change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 5-(2,5-Dimethylphenyl)picolinic acid exhibits promising antiviral activity against enveloped viruses in pre-clinical animal models

Dosage Effects in Animal Models

The effects of 5-(2,5-Dimethylphenyl)picolinic acid vary with different dosages in animal models. Studies have demonstrated that this compound is effective against SARS-CoV-2 and influenza A virus, especially as an oral prophylactic It is essential to determine the threshold effects and any toxic or adverse effects at high doses

Metabolic Pathways

5-(2,5-Dimethylphenyl)picolinic acid is involved in various metabolic pathways, including the tryptophan metabolism pathway. This compound interacts with enzymes and cofactors that play a role in zinc transport and viral replication . The metabolic pathways associated with 5-(2,5-Dimethylphenyl)picolinic acid also include its degradation into the tricarboxylic acid cycle, which is crucial for cellular energy production .

Transport and Distribution

Within cells and tissues, 5-(2,5-Dimethylphenyl)picolinic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of 5-(2,5-Dimethylphenyl)picolinic acid plays a critical role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells influences its interactions with biomolecules and its overall efficacy in biochemical reactions.

properties

IUPAC Name

5-(2,5-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)11-5-6-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAPGMWHOVVNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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